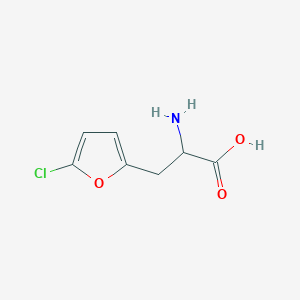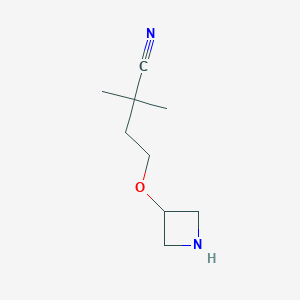![molecular formula C10H9BrN2O3 B13540427 2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that features a bromine atom and a methoxy group attached to an imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 8-methoxyimidazo[1,2-a]pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-8-methoxyimidazo[1,2-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
2-Bromo-6-methoxyimidazo[1,2-a]pyridine: Lacks the acetic acid moiety but shares the core structure.
6-Chloroimidazo[1,2-a]pyridine: Substitutes chlorine for bromine, affecting its reactivity and biological activity.
Uniqueness
2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to the presence of both the bromine and methoxy groups, along with the acetic acid moiety
Propriétés
Formule moléculaire |
C10H9BrN2O3 |
|---|---|
Poids moléculaire |
285.09 g/mol |
Nom IUPAC |
2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H9BrN2O3/c1-16-8-2-6(11)4-13-5-7(3-9(14)15)12-10(8)13/h2,4-5H,3H2,1H3,(H,14,15) |
Clé InChI |
RQUIGZRKSQCXOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CN2C1=NC(=C2)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)


![[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid](/img/structure/B13540368.png)
![6-Methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13540374.png)


![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)



![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)

![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
